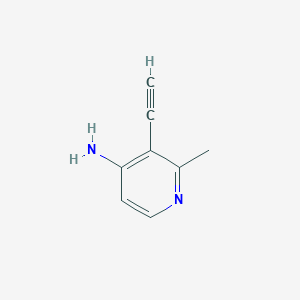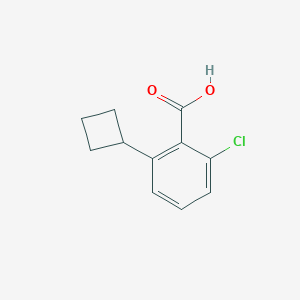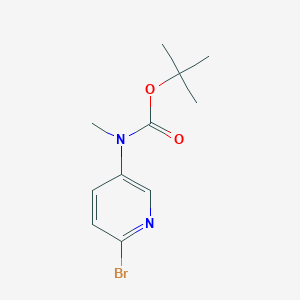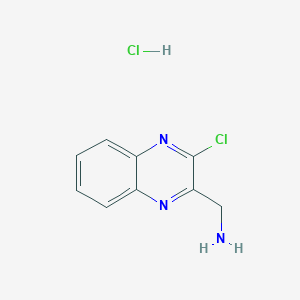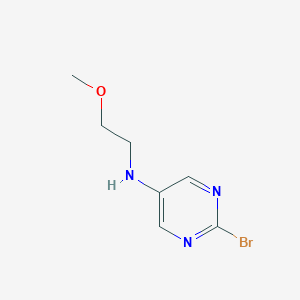
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 2-position and a methoxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the methoxyethyl group. One common method includes:
Bromination: 2-aminopyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 2-bromo-5-aminopyrimidine.
Alkylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in ether.
Major Products:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides.
- De-brominated pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activities and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mécanisme D'action
The mechanism by which 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxyethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
5-Bromo-2-aminopyrimidine: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
2-Bromo-5-methylaminopyrimidine: Contains a methyl group instead of a methoxyethyl group, which may affect its reactivity and interactions.
5-Bromo-N,N-dimethoxyethyl-2-pyrimidinamine: Similar structure but with two methoxy groups, potentially altering its chemical properties and applications.
Propriétés
Formule moléculaire |
C7H10BrN3O |
|---|---|
Poids moléculaire |
232.08 g/mol |
Nom IUPAC |
2-bromo-N-(2-methoxyethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-6-4-10-7(8)11-5-6/h4-5,9H,2-3H2,1H3 |
Clé InChI |
LWKVBKWRICWJQR-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=CN=C(N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-](/img/structure/B13128623.png)

